Cas no 2093530-52-8 (2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide)

2-Chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is a specialized benzamide derivative featuring a chloro, fluoro, and methyl substitution pattern on the aromatic ring, along with a cyanomethyl amide moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate for bioactive molecules. The presence of multiple halogen and nitrile functional groups enhances its reactivity, enabling selective modifications for structure-activity studies. Its well-defined molecular structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under standard conditions ensures reliable handling in laboratory settings.
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide structure
2093530-52-8 structure
Product Name:2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
CAS No:2093530-52-8
MF:C10H8ClFN2O
MW:226.634724617004
CID:5806616
PubChem ID:126768009
Update Time:2025-10-24

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6547959
    • Z1416774103
    • 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
    • CHEMBL4892714
    • 2093530-52-8
    • AKOS033324204
    • Inchi: 1S/C10H8ClFN2O/c1-6-4-7(8(11)5-9(6)12)10(15)14-3-2-13/h4-5H,3H2,1H3,(H,14,15)
    • InChI Key: GAYNIKAWCFVREE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C)C=C1C(NCC#N)=O)F

Computed Properties

  • Exact Mass: 226.0309187g/mol
  • Monoisotopic Mass: 226.0309187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.9Ų

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6547959-0.05g
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
2093530-52-8 95.0%
0.05g
$212.0 2025-03-13

Additional information on 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide

Recent Advances in the Study of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide (CAS: 2093530-52-8)

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide (CAS: 2093530-52-8) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and therapeutic potential. The presence of chloro, fluoro, and cyano functional groups in its structure suggests a high degree of reactivity and specificity, making it a promising candidate for drug development.

Recent studies have focused on the synthesis and optimization of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have laid the groundwork for further investigations into its biological properties and potential applications.

One of the key areas of interest is the compound's potential as an inhibitor of specific enzymatic pathways. Preliminary in vitro studies have demonstrated that 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide exhibits inhibitory activity against certain kinases, which are critical regulators of cellular processes. This finding has sparked interest in its potential use as a therapeutic agent for diseases such as cancer, where kinase dysregulation is a common feature. Further studies are underway to elucidate the precise mechanism of inhibition and to evaluate the compound's efficacy in animal models.

In addition to its kinase inhibitory properties, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been investigated for its potential role in modulating other biological targets. For instance, recent research has explored its interaction with G-protein-coupled receptors (GPCRs), a large family of membrane proteins involved in signal transduction. These studies have provided valuable insights into the compound's selectivity and binding affinity, which are crucial for its development as a drug candidate.

The pharmacokinetic profile of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been a focus of recent research. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for oral administration. Early results indicate that the compound has favorable bioavailability and stability, although further optimization may be required to enhance its therapeutic index.

Despite the promising findings, challenges remain in the development of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide as a therapeutic agent. Issues such as potential toxicity, off-target effects, and resistance mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.

In conclusion, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide (CAS: 2093530-52-8) represents a promising avenue for research in chemical biology and drug development. Its unique structural features and demonstrated biological activity make it a valuable tool for understanding cellular processes and a potential candidate for therapeutic intervention. Continued research and development efforts will be crucial to fully realize its potential and translate laboratory findings into clinical benefits.

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